molecular formula C21H32BBrN2O6 B8097800 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester

Cat. No.: B8097800
M. Wt: 499.2 g/mol
InChI Key: USYZGUJYCIHAEK-UHFFFAOYSA-N
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Description

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is a complex organic compound that serves as a valuable building block in organic synthesis. This compound is characterized by the presence of a boronic acid pinacol ester group, a bromine atom, and a di-tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester typically involves multiple steps. One common approach starts with the bromination of 2-amino-3-pyridine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride). The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid pinacol ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Coupling Reactions: The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol are often used to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Coupling Reactions: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.

    Deprotection Reactions: The primary product is the free amino derivative of the original compound.

Scientific Research Applications

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is primarily related to its functional groups. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The Boc-protected amino group provides stability during synthetic transformations and can be selectively deprotected to reveal the reactive amino group. The bromine atom allows for further functionalization through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(di-Boc-amino)pyridine-2-boronic acid pinacol ester
  • 6-(di-Boc-amino)pyridine-2-boronic acid pinacol ester
  • N,N-di-Boc-glutamate γ-semialdehydes

Uniqueness

2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is unique due to the specific positioning of its functional groups on the pyridine ring. This arrangement allows for selective reactions and the formation of diverse derivatives. Its combination of a boronic acid pinacol ester, a bromine atom, and a Boc-protected amino group makes it a versatile and valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BBrN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)11-13(12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYZGUJYCIHAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BBrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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